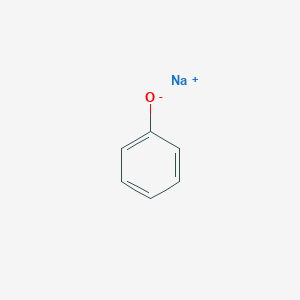

sodium;phenoxide

概要

説明

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4-glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

準備方法

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the following steps:

Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase.

Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which converts the linear starch chains into cyclic cyclodextrins.

Purification: The resulting mixture is purified to isolate the desired cyclodextrin.

Industrial Production Methods

Industrial production of cyclodextrins involves large-scale enzymatic processes. The key steps include:

Starch Source: Corn, potato, or other starch sources are used.

Enzymatic Conversion: Cyclodextrin glycosyltransferase is added to the starch slurry to produce cyclodextrins.

Separation and Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the cyclodextrins.

化学反応の分析

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecules.

Substitution: Substitution reactions can introduce different functional groups onto the cyclodextrin molecule, enhancing its properties.

Common Reagents and Conditions

Oxidation: Reagents such as sodium periodate or potassium permanganate are used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used to introduce functional groups.

Major Products Formed

The major products formed from these reactions include modified cyclodextrins with enhanced solubility, stability, and functional properties.

科学的研究の応用

Cyclodextrins have a wide range of scientific research applications:

Chemistry: Cyclodextrins are used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

Biology: They are used in drug delivery systems to improve the bioavailability of pharmaceuticals.

Medicine: Cyclodextrins are used in formulations to enhance the solubility of poorly soluble drugs.

Industry: They are used in the food industry to encapsulate flavors and fragrances, improving their stability and release properties.

作用機序

Cyclodextrins exert their effects through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility and stability of the guest molecules, facilitating their use in various applications.

類似化合物との比較

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:

Calixarenes: These are cyclic oligomers of phenol and formaldehyde, known for their ability to form host-guest complexes.

Cucurbiturils: These are macrocyclic molecules that can encapsulate guest molecules within their cavity.

Crown Ethers: These are cyclic compounds that can form complexes with metal ions.

Cyclodextrins are distinct from these compounds due to their biocompatibility, ease of production, and versatility in forming inclusion complexes with a wide range of guest molecules.

特性

IUPAC Name |

sodium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESLWCLHZZISNB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B7820496.png)